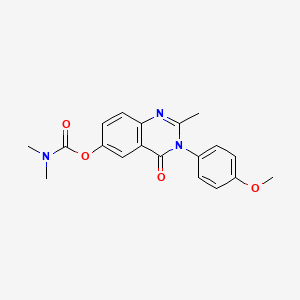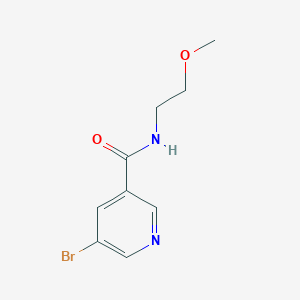![molecular formula C20H20F3NO3 B5013529 3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)
3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of compound X is in the development of new drugs for the treatment of cancer. Studies have shown that compound X has potent anti-cancer activity and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, compound X has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, compound X has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression and cell growth. By inhibiting HDAC activity, compound X may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, compound X has been shown to have a number of other biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain by inhibiting the activity of certain enzymes and signaling pathways in cells. Additionally, compound X has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new drugs for the treatment of cancer. However, there are also some limitations to using compound X in lab experiments. One limitation is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in experiments. Additionally, the mechanism of action of compound X is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on compound X. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could help to identify new drug targets for the treatment of cancer and other diseases. Another area of research is to develop more efficient and cost-effective methods for synthesizing compound X, which could make it more widely available for use in experiments. Finally, research could focus on developing new drugs based on the structure of compound X, which could have even greater anti-cancer and anti-inflammatory activity.
Métodos De Síntesis
Compound X can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing compound X is chemical synthesis, which involves the reaction of 3-(3,5-dimethylbenzyl)-4-hydroxybutanoic acid with 3-(trifluoromethyl)aniline in the presence of a catalyst.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-12-6-13(2)8-14(7-12)9-15(10-18(25)26)19(27)24-17-5-3-4-16(11-17)20(21,22)23/h3-8,11,15H,9-10H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUQDWZVZQQKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)



![3-fluoro-N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5013488.png)
![3-{1-[(2-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5013491.png)
![5-(4-bromophenyl)-3-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013500.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-pyrrolidinone](/img/structure/B5013502.png)
![methyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5013518.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5013523.png)
![N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013527.png)